

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzenesulfonamide

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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

Cat. No.: B074421

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Audience: Researchers, scientists, and drug development professionals.

Abstract

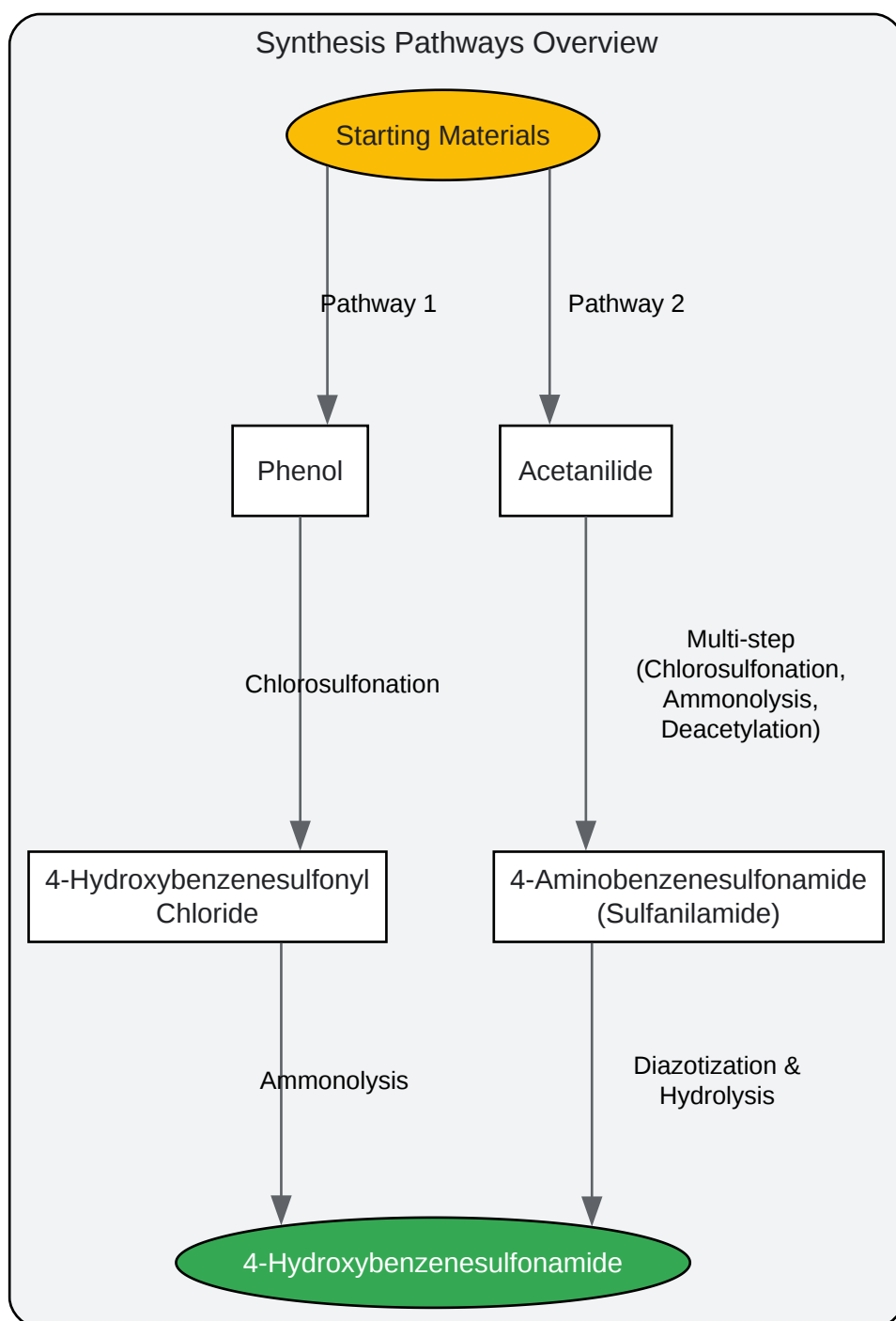
4-Hydroxybenzenesulfonamide is a crucial chemical intermediate in the synthesis of various pharmaceuticals, including carbonic anhydrase inhibitors and other bioactive molecules. Its structure, featuring a phenol, a benzene ring, and a sulfonamide group, provides a versatile scaffold for drug design and development. This technical guide provides a comprehensive overview of the primary synthesis pathways for **4-hydroxybenzenesulfonamide**, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and relevant quantitative data. The guide focuses on two principal routes: the direct chlorosulfonation of phenol and a multi-step synthesis originating from acetanilide. Diagrams for all pathways and mechanisms are provided to facilitate a clear understanding of the chemical transformations involved.

Principal Synthesis Pathways

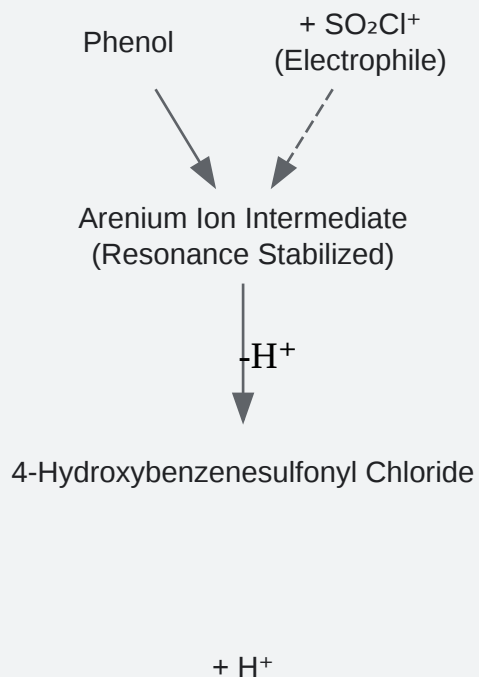
The synthesis of **4-hydroxybenzenesulfonamide** can be primarily achieved through two distinct and well-established routes.

- **Pathway 1: Direct Synthesis from Phenol.** This is the most direct approach, involving the chlorosulfonation of phenol followed by ammonolysis. It is often favored for its efficiency and fewer reaction steps.

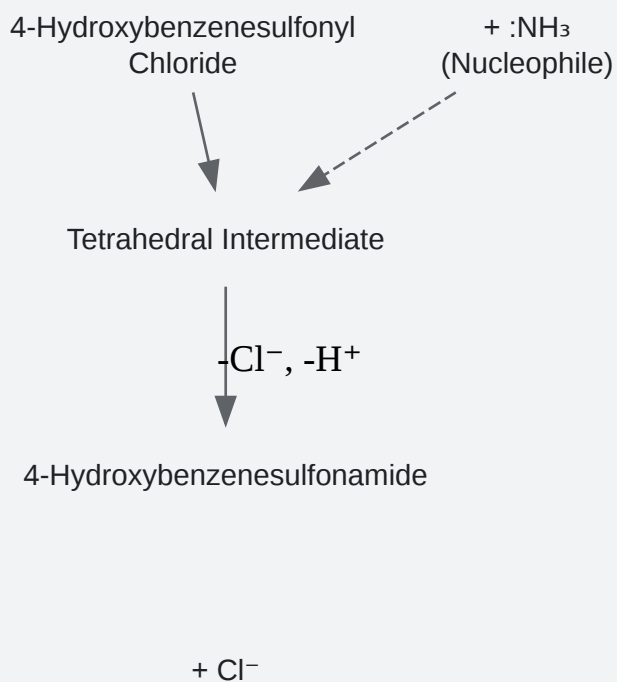
- Pathway 2: Multi-step Synthesis from Acetanilide. This indirect route involves the synthesis of 4-aminobenzenesulfonamide (sulfanilamide) as an intermediate, which is then converted to the target molecule via a diazonium salt. This pathway is more complex but leverages readily available starting materials and well-understood reactions in sulfa drug synthesis.



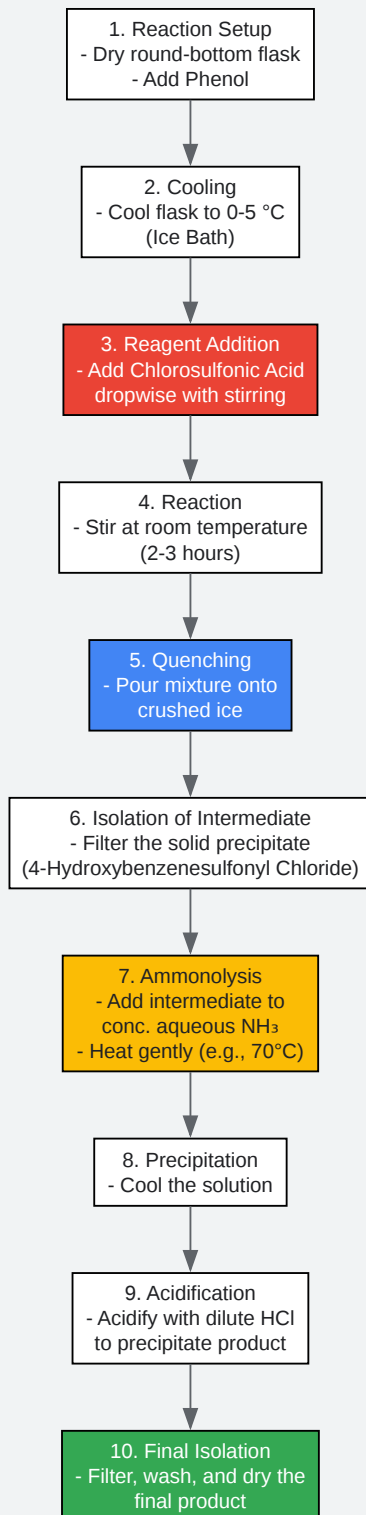
Mechanism: Electrophilic Aromatic Substitution

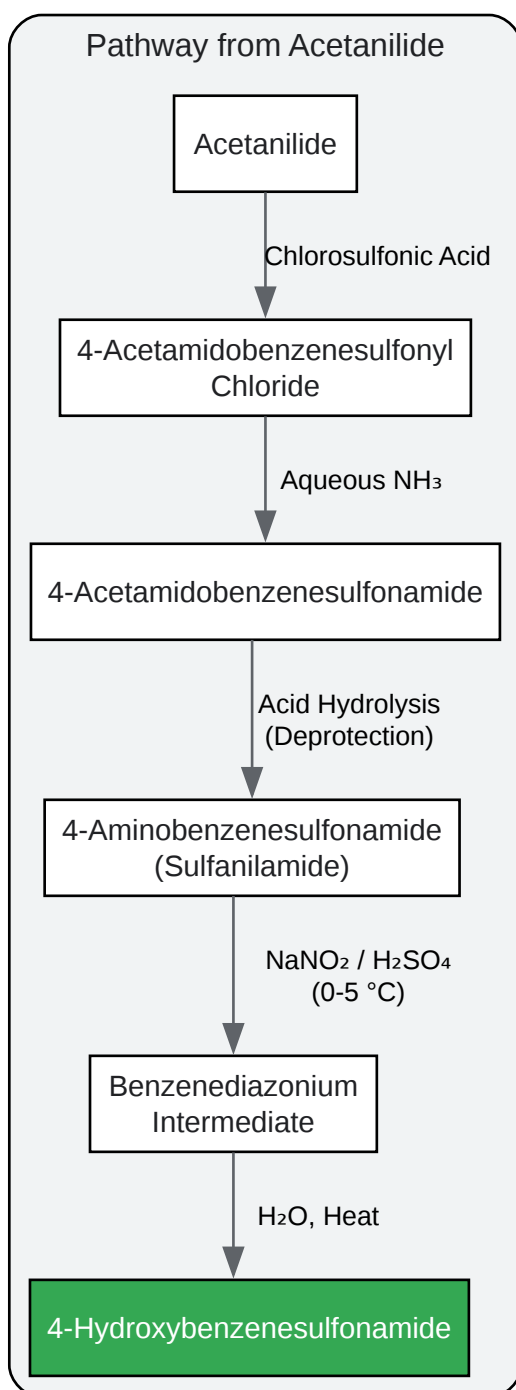


Mechanism: Nucleophilic Substitution (Ammonolysis)



Experimental Workflow: Phenol to 4-Hydroxybenzenesulfonamide





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